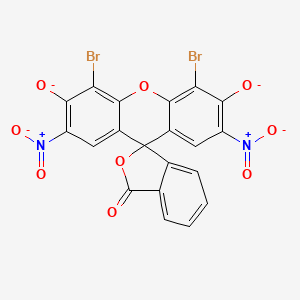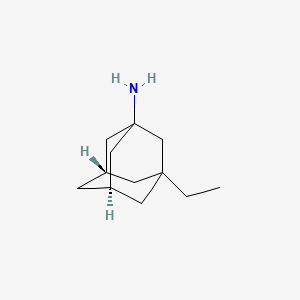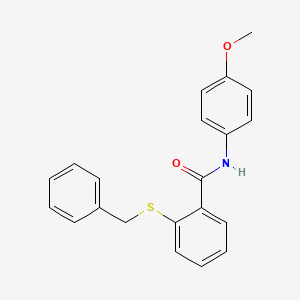
Citalopram aldehyde
Descripción general
Descripción
Citalopram aldehyde is a member of benzenes and a nitrile.
Aplicaciones Científicas De Investigación
Environmental Impact
Effects on Aquatic Life : Citalopram, a common antidepressant, has been found in surface waters and can affect fish behavior. For instance, exposure to citalopram led to anxiolytic effects and increased locomotor activity in three-spine sticklebacks (Kellner et al., 2016).
Stability in Aqueous Environments : Citalopram is relatively stable in different solutions, including natural waters. Its degradation under simulated sunlight shows varying rates depending on pH and the presence of other materials in water (Kwon & Armbrust, 2005).
Analytical Methodologies
- Detection in Biological Samples : Advanced methods like ion-pair based polyvinylchloride membrane sensors and capillary electrophoresis have been developed for the analysis of citalopram in various samples, demonstrating its use in both clinical and environmental monitoring (Faridbod et al., 2020); (Budău et al., 2020).
Pharmacokinetic Studies
In Vivo and In Vitro Evaluations : Studies on citalopram have explored its impact on liver toxicity, demonstrating cellular effects like oxidative stress and mitochondrial damage (Ahmadian et al., 2017).
Influence on Cognitive and Neurological Functions : Citalopram has been shown to reverse memory impairment and alter neuronal firing rates, highlighting its potential in treating cognitive disorders and understanding its mechanism of action in the brain (Egashira et al., 2006); (Matthaeus et al., 2016).
Enantioselective Analysis in Forensic Cases : The development of chiral liquid chromatography-tandem mass spectrometry methods for measuring citalopram and its metabolites aids in forensic investigations, especially considering the different activities of its enantiomers (Johansen, 2017).
Medical Applications
Potential in Alzheimer's Disease Prevention : Citalopram decreased amyloid-β concentrations in both human and animal models, suggesting a potential role in preventing Alzheimer’s disease (Sheline et al., 2014).
Impact on Sexual Dysfunction : Research indicates that citalopram can cause sexual dysfunction in male mice, mediated through specific peptides in the brain, highlighting the importance of understanding its broader physiological effects (Soga et al., 2010).
Propiedades
Nombre del producto |
Citalopram aldehyde |
|---|---|
Fórmula molecular |
C18H14FNO2 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-1-(3-oxopropyl)-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C18H14FNO2/c19-16-5-3-15(4-6-16)18(8-1-9-21)17-7-2-13(11-20)10-14(17)12-22-18/h2-7,9-10H,1,8,12H2 |
Clave InChI |
BBYAFETUIKMLSF-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCC=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B1241993.png)
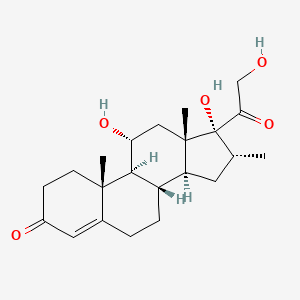
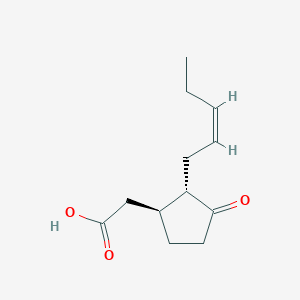

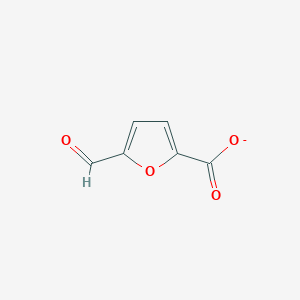
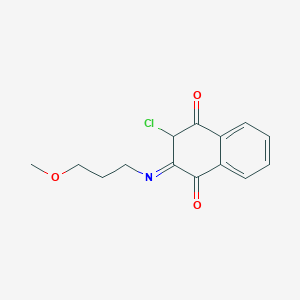
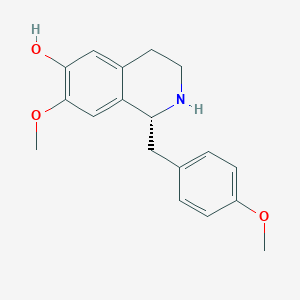
![N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-furancarboxamide](/img/structure/B1242011.png)
![(1R,2R,9S,17R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B1242013.png)
